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Compound of Interest

Compound Name: 2-Chloro-6-methyl-benzooxazole

CAS No.: 3621-83-8

Cat. No.: B1366437 Get Quote

Executive Summary: The "Privileged" Scaffold
In the landscape of heterocyclic drug design, 2-Chloro-6-methyl-benzooxazole (2-Cl-6-Me-

BO) serves not as a final drug, but as a high-value "privileged scaffold." Its utility stems from a

precise balance of reactivity and lipophilicity. Unlike its unsubstituted counterpart, the 6-methyl

group enhances lipophilicity (logP), improving membrane permeability, while the 2-chloro

"warhead" provides an electrophilic handle for rapid diversification via Nucleophilic Aromatic

Substitution (

).

This guide objectively compares the SAR (Structure-Activity Relationship) utility of this scaffold

against its primary bioisosteres (Benzimidazoles and Benzothiazoles) and details the

experimental protocols required to exploit its potential.

Chemical Foundation & Reactivity Profile
The core value of 2-Cl-6-Me-BO lies in the lability of the C2-chlorine atom. The benzoxazole

ring is electron-deficient (π-deficient), making the C2 position highly susceptible to nucleophilic

attack.
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The reaction proceeds via an addition-elimination mechanism.[1] The electronegative oxygen

atom at position 1 stabilizes the Meisenheimer-like intermediate, facilitating the departure of the

chloride ion.
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Figure 1: The

reaction pathway for deriving bioactive molecules from the 2-Cl-6-Me-BO scaffold.

Comparative Performance Analysis
This section evaluates derivatives of 2-Cl-6-Me-BO against derivatives of its bioisosteres: 2-

Chlorobenzimidazole and 2-Chlorobenzothiazole.

A. Antimicrobial Potency (Bacteria & Fungi)
Context: Benzoxazoles are frequently explored as DNA gyrase inhibitors.
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Feature Benzoxazole (O) Benzothiazole (S) Benzimidazole (NH)

Electronegativity

High (Oxygen).

Increases C2

reactivity.

Moderate (Sulfur).
Low (Nitrogen).[2][3]

[4]

H-Bonding Acceptor only (N3). Acceptor only.
Donor & Acceptor

(NH).

Solubility Moderate. Low (Lipophilic). High (Polar).[3]

Gram (-) Efficacy

High. 6-Me group aids

penetration of lipid

bilayer.

Moderate. Often too

lipophilic.

Moderate. Efflux

pumps often target

these.

Experimental MIC
4 – 16 µg/mL (Typical

for amino-derivatives)
8 – 32 µg/mL

2 – 64 µg/mL (Highly

variable)

Key Insight: The 6-methyl substitution on the benzoxazole core specifically improves activity

against Gram-negative strains (like E. coli) compared to unsubstituted analogs, likely due to

optimized hydrophobicity balancing the polar 2-amino substitutions.

B. Anticancer Efficacy (Cytotoxicity)
Context: Targeting VEGFR or inducing apoptosis via oxidative stress.

2-Cl-6-Me-BO Derivatives: Show distinct advantages in solid tumor models (e.g., MCF-7

breast cancer). The oxygen atom contributes to a flatter topology than benzothiazole,

potentially aiding DNA intercalation.

Alternative (Benzothiazole): Often shows higher systemic toxicity due to metabolic activation

of the sulfur ring.

Alternative (Benzimidazole): Generally exhibits better water solubility but lower potency per

micromole in in-vitro assays unless heavily substituted.
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Protocol A: Synthesis of 2-(Piperazin-1-yl)-6-
methylbenzooxazole
Rationale: Piperazine introduction is the "gold standard" modification to enhance solubility and

bioavailability while retaining the pharmacophore.

Reagents:

2-Chloro-6-methylbenzooxazole (1.0 eq)

Piperazine (3.0 eq) - Excess used to prevent bis-substitution.

Potassium Carbonate (

) (2.0 eq)

Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step:

Dissolution: Dissolve 1.0 mmol of 2-Chloro-6-methylbenzooxazole in 5 mL of dry ACN.

Base Addition: Add 2.0 mmol of anhydrous

. Stir for 10 minutes at Room Temperature (RT).

Nucleophile Addition: Add 3.0 mmol of Piperazine.

Reflux: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor via TLC (Mobile phase:

Hexane:EtOAc 7:3).

Checkpoint: The starting material spot (

) should disappear; product spot (

) appears.

Workup: Cool to RT. Pour into ice-cold water (20 mL). The precipitate forms immediately.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Filter the solid. Recrystallize from Ethanol.

Expected Yield: 75–85%.

Protocol B: Resazurin-Based Microdilution Assay (MIC
Determination)
Rationale: A self-validating colorimetric assay to quantify antimicrobial potency.

Preparation: Prepare stock solution of the derivative (1 mg/mL in DMSO).

Dilution: Perform serial 2-fold dilutions in a 96-well plate using Mueller-Hinton Broth (100

µL/well).

Inoculation: Add 10 µL of bacterial suspension (

CFU/mL) to each well.

Controls:

Positive Control: Ciprofloxacin.

Negative Control: DMSO + Broth (No compound).

Sterility Control: Broth only.

Incubation: 37°C for 24 hours.

Visualization: Add 20 µL Resazurin (0.015%). Incubate for 2–4 hours.

Blue = No growth (Inhibition).

Pink = Growth (Metabolic reduction of resazurin).

Calculation: The MIC is the lowest concentration that remains blue.
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The following table summarizes the shift in biological activity when the C2-Chlorine is displaced

by various nucleophiles, anchored by the stable C6-Methyl group.

Substitution at C2 (

)
Electronic Effect LogP (Approx)

Primary Biological
Outcome

-Cl (Parent) Electron-Withdrawing 2.8

Toxic / Reactive

Intermediate. Not for

direct use.

-NH-Piperazine Electron-Donating 1.9

Optimal. High

solubility, broad-

spectrum

antimicrobial.

-NH-Ph (Aniline) Weak Donor 3.5

High potency, but poor

solubility. Good for

topical antifungal.

-S-Ph (Thiophenol) Weak Donor 4.1

High anticancer

activity (MCF-7), but

high cytotoxicity to

normal cells.

-O-Alkyl Donor 3.2

Lower potency. The

ether linkage is

metabolically less

stable than amine.

Optimization Workflow
To maximize the utility of this scaffold, follow this iterative logic:
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Figure 2: The iterative drug design workflow using the 2-Cl-6-Me-BO scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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